1H NMR and 13C NMR spectral data for 4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide
1H NMR and 13C NMR spectral data for 4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide
Executive Summary
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the detailed interpretation of the compound's spectral features. By examining the influence of the electron-withdrawing trifluoromethyl and sulfone groups on chemical shifts and coupling constants, this guide offers a foundational understanding of the molecule's electronic and structural characteristics, crucial for its application in synthetic and medicinal chemistry. All data and interpretations are grounded in peer-reviewed literature to ensure scientific accuracy and trustworthiness.
Introduction: The Structural and Spectroscopic Landscape
4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide, a derivative of the sulfolene class, is a valuable building block in organic synthesis. Its rigid five-membered ring is functionalized with two powerful electron-withdrawing groups: a trifluoromethyl (CF₃) group at the vinylic position and a sulfone (SO₂) moiety integral to the heterocyclic core. These features create a unique electronic environment that is directly reflected in its NMR spectra.
NMR spectroscopy serves as the primary tool for the structural elucidation and purity assessment of this compound. A precise understanding of its ¹H and ¹³C NMR spectra is paramount for confirming its identity in reaction mixtures and for predicting its reactivity. This guide explains the causality behind the observed spectral patterns, linking them directly to the molecule's structural attributes.
Molecular Structure and Predicted NMR Environment
To facilitate a clear discussion, the atoms of 4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide are numbered as shown in the diagram below. The key structural features influencing the NMR spectra are:
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The C4-CF₃ bond: The highly electronegative fluorine atoms strongly deshield the C4 carbon and influence the adjacent vinylic proton (H5).
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The Sulfone (SO₂) Group: This group significantly withdraws electron density from the ring, deshielding the adjacent methylene protons at C2 and C3.
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The C4=C5 Double Bond: This introduces rigidity and defines the chemical environment of the vinylic proton (H5) and the allylic protons (H3).
Caption: Molecular structure with atom numbering.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides critical information about the proton environments within the molecule. The spectrum is characterized by three distinct signals corresponding to the three non-equivalent proton groups.
Summary of ¹H NMR Data
The experimental data, acquired in CDCl₃ at 400 MHz, is summarized below.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H5 | 7.03 | Quartet (q) | 1H | J(H-F) = 1.5 Hz |
| H3 | 3.53 | Triplet (t) | 2H | J(H-H) = 7.0 Hz |
| H2 | 3.37 | Triplet (t) | 2H | J(H-H) = 7.0 Hz |
Detailed Signal Interpretation
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Signal at 7.03 ppm (H5): This downfield signal is assigned to the vinylic proton at the C5 position. Its significant deshielding is a direct consequence of its attachment to an sp²-hybridized carbon within an electron-deficient ring. The multiplicity is a quartet, which arises not from coupling to other protons, but from a long-range coupling to the three equivalent fluorine atoms of the CF₃ group (⁴JH-F = 1.5 Hz). This is a hallmark feature confirming the proximity of the proton to the trifluoromethyl group.
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Signal at 3.53 ppm (H3): This signal corresponds to the two protons on the C3 carbon. These are allylic protons and are deshielded by the adjacent double bond and the inductive effect of the sulfone group. The signal appears as a triplet due to coupling with the two adjacent protons on C2 (³JH-H = 7.0 Hz).
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Signal at 3.37 ppm (H2): The most upfield signal is assigned to the protons on the C2 carbon. While still deshielded by the adjacent sulfone group, they are further removed from the double bond compared to the H3 protons, resulting in a slightly lower chemical shift. This signal is also a triplet, arising from its coupling to the H3 protons with an identical coupling constant of 7.0 Hz.
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. The presence of the CF₃ group introduces characteristic C-F coupling patterns.
Summary of ¹³C NMR Data
The experimental data, acquired in CDCl₃ at 101 MHz, is presented below.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C5 | 136.2 | Quartet (q) | ³JC-F = 5.2 Hz |
| C4 | 127.3 | Quartet (q) | ²JC-F = 33.7 Hz |
| CF₃ | 121.2 | Quartet (q) | ¹JC-F = 271.3 Hz |
| C2 | 53.6 | Singlet (s) | - |
| C3 | 23.4 | Singlet (s) | - |
Detailed Signal Interpretation
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Signals at 136.2 and 127.3 ppm (C5 and C4): These two signals in the downfield region correspond to the sp²-hybridized carbons of the double bond.
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C5 (136.2 ppm): This vinylic carbon signal appears as a small quartet due to a three-bond coupling with the fluorine atoms (³JC-F = 5.2 Hz).
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C4 (127.3 ppm): This carbon, directly attached to the CF₃ group, is also a quartet but with a much larger coupling constant (²JC-F = 33.7 Hz), as expected for a two-bond C-F coupling.
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Signal at 121.2 ppm (CF₃): This signal is definitively assigned to the carbon of the trifluoromethyl group. It appears as a prominent quartet due to the very large one-bond coupling to the three directly attached fluorine atoms (¹JC-F = 271.3 Hz). This distinct pattern is a powerful diagnostic tool for identifying CF₃ groups in a molecule.
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Signals at 53.6 and 23.4 ppm (C2 and C3): These signals correspond to the sp³-hybridized methylene carbons of the ring.
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C2 (53.6 ppm): This carbon is directly attached to the electron-withdrawing sulfone group, causing it to be significantly deshielded and appear further downfield.
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C3 (23.4 ppm): Being one carbon removed from the sulfone, C3 is less affected by its inductive effect and thus appears at a more upfield chemical shift.
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Experimental Protocol: NMR Data Acquisition
The following is a representative protocol for acquiring the NMR spectra, based on the methodology described in the supporting literature.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Methodology:
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Sample Preparation: A sample of 4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide (approx. 10-15 mg) is dissolved in deuterated chloroform (CDCl₃, approx. 0.7 mL).
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Instrumentation: The spectra are recorded on a 400 MHz (for ¹H) and 101 MHz (for ¹³C) spectrometer.
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Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).
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Data Reporting: Coupling constants (J) are reported in Hertz (Hz). Multiplicities are abbreviated as: q (quartet), t (triplet), and s (singlet).
Conclusion
The ¹H and ¹³C NMR spectra of 4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide are highly informative and fully consistent with its proposed structure. The downfield chemical shifts of all protons and carbons reflect the strong electron-withdrawing nature of the sulfone and trifluoromethyl substituents. Furthermore, the characteristic H-F and C-F coupling patterns, particularly the large one-bond ¹JC-F coupling in the ¹³C spectrum, serve as unambiguous identifiers for the trifluoromethyl group. This detailed spectral guide provides a validated reference for researchers working with this compound, ensuring confident structural verification and facilitating its use in further chemical applications.
References
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Pye, C. R., et al. (2021). Discovery of Potent and Orally Bioavailable STING Agonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 64(18), 13736–13754. [Link]
